2-pyridin-2-yl-3,4-dihydropyrazol-5-amine
Overview
Description
2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that contains both a pyrazoline and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-3,4-dihydropyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: The amino group and the pyridine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazoline or pyridine rings.
Scientific Research Applications
2-pyridin-2-yl-3,4-dihydropyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-3,4-dihydropyrazol-5-amine involves its interaction with various molecular targets. The compound can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and physical properties. Additionally, its ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-aryl-1-(2-pyridyl)propene: This compound shares a similar pyridine ring but differs in the presence of a propene moiety instead of a pyrazoline ring.
3-Amino-1,2,4,5-tetrazine: This compound contains a tetrazine ring, which is structurally different from the pyrazoline ring but shares the amino group functionality.
Uniqueness
2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is unique due to its combination of a pyrazoline ring and a pyridine ring, which imparts distinct chemical reactivity and potential applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-pyridin-2-yl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C8H10N4/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-3,5H,4,6H2,(H2,9,11) |
InChI Key |
NMGKDNKYQPLFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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